molecular formula C4H5N3O2 B1319910 2-(1H-1,2,3-triazol-1-yl)acetic acid CAS No. 4314-22-1

2-(1H-1,2,3-triazol-1-yl)acetic acid

Cat. No. B1319910
CAS RN: 4314-22-1
M. Wt: 127.1 g/mol
InChI Key: YUHHBTFHHCASIC-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-triazol-1-yl)acetic acid , also known as 1H-1,2,3-triazole-1-acetic acid , is a chemical compound with the molecular formula C₄H₅N₃O₂ . It features a triazole ring attached to an acetic acid moiety. The compound’s systematic IUPAC name is 2-(triazol-1-yl)acetic acid .


Synthesis Analysis

Several synthetic routes exist for the preparation of this compound. Notably, a metal-free process under flow conditions has been developed, allowing efficient construction of the triazole ring . Additionally, a safe continuous manufacturing route starting from sodium azide, methyl-bromoacetate, and 3-methylbut-1-yne has been established .

Scientific Research Applications

Antimicrobial and Antifungal Applications

(1H-1,2,3-Triazol-1-yl)acetic acid derivatives have been used in the synthesis of compounds with notable antimicrobial activity against strains like Mycobacterium tuberculosis H37Rv and antifungal properties against various fungi. These compounds have shown potential in combating infectious diseases caused by resistant bacteria such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci .

Anticancer Activity

This compound has been utilized to create agents with anticancer properties, showing activity against various cancer cell lines. For instance, derivatives of this compound have been synthesized to act as antagonists of monoacylglycerol lipase, which is relevant in cancer research .

Antiviral Applications

Derivatives of (1H-1,2,3-Triazol-1-yl)acetic acid have also been synthesized to serve as antiviral agents, with activity against viruses such as influenza A and herpes simplex virus type 1 (HSV-1) .

Drug Discovery

The triazole ring is absent in nature but is significant in drug discovery due to its ability to mimic peptide bonds and its metabolic stability. It has been used in the synthesis of various drugs with a broad spectrum of biological activities .

Organocatalysis

Triazoles are known for their use in organocatalysis, which involves speeding up chemical reactions using small organic molecules. This application is crucial in creating more efficient and sustainable chemical processes .

Supramolecular Chemistry

In supramolecular chemistry, which deals with the study of entities formed by multiple molecules, triazoles play a role due to their ability to engage in hydrogen bonding and coordinate with metals .

Fluorescent Imaging

Triazoles have applications in fluorescent imaging due to their luminescent properties when forming mesoionic ring systems. This is particularly useful in biological studies where tracking and visualization of molecules are required .

Material Science

The robustness of the triazole ring makes it suitable for applications in material science, where it can contribute to the development of new materials with desirable properties such as increased strength or chemical resistance .

Synthesis of (1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives | Russian Journal of Organic Chemistry 1,2,3-Triazoles: Synthesis and Biological Application Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles Molecules | Free Full-Text | Syntheses and Applications of 1,2,3 … - MDPI

Safety and Hazards

As with any chemical compound, safety precautions should be observed during handling. Consult safety data sheets (SDS) for specific guidelines regarding storage, disposal, and protective measures .

Mechanism of Action

Target of Action

The compound 2-(1H-1,2,3-triazol-1-yl)acetic acid, also known as 1H-1,2,3-Triazole-1-acetic acid, is a structural fragment that makes it attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The 1H-1,2,3-Triazole-1-acetic acid interacts with its targets by forming hydrogen bonds . This interaction results in changes at the molecular level, affecting the function of the targets. The basic nitrogen atoms of the 1,2,3-triazole coordinate preferentially with the cationic palladium center to form an activated species .

Biochemical Pathways

The 1H-1,2,3-Triazole-1-acetic acid affects various biochemical pathways. It has been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . It has also been used in the synthesis of antagonists of monoacylglycerol lipase , agonists and antagonists of sphingosine-1-phosphate receptors , and inhibitors of stearoyl-coenzyme delta-9 .

Pharmacokinetics

The pharmacokinetics of 2-(1H-1,2,3-triazol-1-yl)acetic acid involves its absorption, distribution, metabolism, and excretion (ADME). It is highly soluble in water , which may influence its absorption and distribution in the body. Its resistance to metabolic degradation suggests that it may have a longer half-life in the body, potentially leading to a higher bioavailability.

Result of Action

The action of 1H-1,2,3-Triazole-1-acetic acid at the molecular and cellular level results in various effects. It has been used in the synthesis of compounds exhibiting antifungal , antimicrobial , antiviral , and anticancer activities . It has also been used in the synthesis of inhibitors of the HIV-1 capsid for the design of antiviral drugs .

Action Environment

The action, efficacy, and stability of 2-(1H-1,2,3-triazol-1-yl)acetic acid can be influenced by various environmental factors. Its high solubility in water suggests that it may be more effective in aqueous environments. Its resistance to metabolic degradation suggests that it may remain stable and effective even in environments with high metabolic activity.

properties

IUPAC Name

2-(triazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c8-4(9)3-7-2-1-5-6-7/h1-2H,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHHBTFHHCASIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597433
Record name (1H-[1,2,3]Triazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4314-22-1
Record name 1H-1,2,3-Triazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4314-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1H-[1,2,3]Triazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3-triazol-1-yl)acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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